6-Bromo-4-chlorothieno[2,3-d]pyrimidine 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 56844-12-3
VCID: VC2045421
InChI: InChI=1S/C6H2BrClN2S/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H
SMILES: C1=C(SC2=C1C(=NC=N2)Cl)Br
Molecular Formula: C6H2BrClN2S
Molecular Weight: 249.52 g/mol

6-Bromo-4-chlorothieno[2,3-d]pyrimidine

CAS No.: 56844-12-3

Cat. No.: VC2045421

Molecular Formula: C6H2BrClN2S

Molecular Weight: 249.52 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-4-chlorothieno[2,3-d]pyrimidine - 56844-12-3

Specification

CAS No. 56844-12-3
Molecular Formula C6H2BrClN2S
Molecular Weight 249.52 g/mol
IUPAC Name 6-bromo-4-chlorothieno[2,3-d]pyrimidine
Standard InChI InChI=1S/C6H2BrClN2S/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H
Standard InChI Key CMIXHHOZGMSYKN-UHFFFAOYSA-N
SMILES C1=C(SC2=C1C(=NC=N2)Cl)Br
Canonical SMILES C1=C(SC2=C1C(=NC=N2)Cl)Br

Introduction

Basic Properties and Structure

6-Bromo-4-chlorothieno[2,3-d]pyrimidine is characterized by its unique heterocyclic structure combining thiophene and pyrimidine rings. The compound's fundamental properties are summarized in Table 1.

Table 1: Basic Properties of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine

PropertyValue
CAS Number56844-12-3
Molecular FormulaC₆H₂BrClN₂S
Molecular Weight249.52 g/mol
IUPAC Name6-bromo-4-chlorothieno[2,3-d]pyrimidine
InChIInChI=1S/C6H2BrClN2S/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H
InChIKeyCMIXHHOZGMSYKN-UHFFFAOYSA-N
EC Number873-782-1

The structure features a fused ring system with both thiophene and pyrimidine moieties, creating a scaffolding arrangement that offers multiple reactive sites . The thieno[2,3-d]pyrimidine core is of particular interest in medicinal chemistry due to its structural similarity to purines, which are essential components of nucleic acids . The presence of bromine at position 6 and chlorine at position 4 enhances the compound's electrophilic properties, facilitating various chemical transformations that make it valuable in synthetic chemistry.

Physical and Chemical Properties

Understanding the physical and chemical properties of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine is essential for its proper handling, storage, and application in research settings.

Table 2: Physical and Chemical Properties

PropertyValue
Physical StateSolid
Boiling Point345.5±37.0 °C (Predicted)
Density1.955±0.06 g/cm³ (Predicted)
pKa-0.34±0.40 (Predicted)
Storage Conditions2–8 °C under inert gas (nitrogen or argon)
StabilityRelatively stable when stored properly

The compound exhibits moderate thermal stability with a predicted boiling point of approximately 345.5°C . For optimal preservation of its chemical integrity, 6-Bromo-4-chlorothieno[2,3-d]pyrimidine should be stored under inert gas at refrigerated temperatures (2-8°C) . The relatively low predicted pKa value (-0.34) suggests that the compound has weak acidic properties, which influences its reactivity in various chemical environments .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine, with varying degrees of efficiency and scalability.

Laboratory-Scale Synthesis

The laboratory synthesis of this compound typically involves a multi-step process starting from readily available bulk chemicals. One common approach follows these general steps:

  • Gewald Reaction: Condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.

  • Pyrimidone Formation: Cyclization of 2-aminothiophenes to form pyrimidone intermediates.

  • Bromination: Introduction of bromine at the 6 position of the thiophene ring.

  • Chlorination: Conversion of the pyrimidone to the 4-chloro derivative using chlorinating agents such as phosphorus oxychloride (POCl₃).

This synthetic pathway offers a practical route to 6-Bromo-4-chlorothieno[2,3-d]pyrimidine with relatively good yields, though the exact conditions may vary depending on laboratory requirements and available resources.

Industrial Production Methods

For industrial-scale production, the synthetic process is typically optimized for cost-effectiveness and scalability. These methods generally follow similar routes to laboratory synthesis but incorporate modifications that:

  • Minimize the use of expensive or hazardous reagents

  • Reduce the number of purification steps

  • Allow for more efficient recovery of solvents and byproducts

  • Enable automation and continuous flow processes where applicable

Industrial processes are designed to be robust and practical, allowing for the production of larger quantities without requiring chromatographic purification, which significantly reduces production costs.

Chemical Reactivity

The reactivity of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine is largely determined by the presence of the two halogen substituents, which serve as excellent leaving groups for further functionalization.

Types of Reactions

This compound participates in various chemical transformations, including:

  • Nucleophilic Substitution Reactions: Both the bromine and chlorine atoms can be selectively displaced by various nucleophiles, allowing for diverse functional group incorporation. The chlorine at position 4 is generally more reactive toward nucleophilic substitution than the bromine at position 6 .

  • Cross-Coupling Reactions: The brominated position can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of carbon-based substituents.

  • Oxidation and Reduction Reactions: Though less common than substitution reactions, the compound can undergo oxidation of the sulfur atom or reduction of the pyrimidine ring under appropriate conditions.

Common Reagents and Conditions

Typical reaction conditions involve:

  • Nucleophilic Substitution: Use of polar aprotic solvents (DMF, DMSO) at elevated temperatures (60-120°C) with nucleophiles such as amines, thiols, and alkoxides.

  • Cross-Coupling: Palladium catalysts (Pd(PPh₃)₄, Pd(dppf)Cl₂) with appropriate coupling partners and bases in solvents like THF, dioxane, or toluene.

  • Selective Functionalization: Temperature control and stoichiometry can be used to achieve selectivity between the two halogen positions.

These reactive characteristics make 6-Bromo-4-chlorothieno[2,3-d]pyrimidine an exceptionally versatile building block in medicinal chemistry and materials science.

Biological Activity and Applications

The thieno[2,3-d]pyrimidine scaffold present in 6-Bromo-4-chlorothieno[2,3-d]pyrimidine has demonstrated significant biological relevance, making derivatives of this compound valuable in pharmaceutical research.

Pharmacological Significance

Derivatives and analogs of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine have shown potential in various therapeutic areas:

  • Kinase Inhibition: The structure serves as a starting point for developing inhibitors targeting various protein kinases implicated in cancer and inflammatory diseases .

  • Receptor Modulation: Compounds derived from this scaffold have shown activity as adenosine A2A receptor antagonists, which are relevant in the treatment of Parkinson's disease.

  • Enzyme Inhibition: Research indicates significant inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This property is relevant for understanding potential drug-drug interactions.

  • Anti-proliferative Activity: Some derivatives function as EGFR-TK inhibitors, disrupting signaling pathways that promote cancer cell proliferation and survival.

Structural Analogs and Comparisons

Several structural analogs of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine exist, each with distinct properties and applications. Understanding these relationships can provide valuable insights for structure-activity relationship studies.

Similar Compounds

  • 6-Bromo-4-chlorothieno[3,2-d]pyrimidine (CAS: 225385-03-5): An isomeric form with a different fusion pattern between the thiophene and pyrimidine rings, resulting in altered electronic properties and biological activities .

  • 4-Chlorothieno[2,3-d]pyrimidine: Lacks the bromine atom at position 6 but maintains the core structure, offering a simpler scaffold with different reactivity patterns.

  • 6-Bromo-2-chlorothieno[2,3-d]pyrimidine: Contains the same elements but with the chlorine at position 2 instead of 4, altering its chemical behavior and biological properties.

Structure-Activity Relationships

The precise positioning of substituents on the thieno[2,3-d]pyrimidine core significantly impacts the compound's:

  • Pharmacokinetic Properties: Absorption, distribution, metabolism, and excretion profiles.

  • Target Selectivity: Affinity for specific enzymes, receptors, or other biological targets.

  • Chemical Reactivity: Susceptibility to various chemical transformations and metabolic processes .

These structure-activity relationships are crucial for rational drug design and the development of optimized compounds for specific therapeutic applications.

Future Research Directions

Current research involving 6-Bromo-4-chlorothieno[2,3-d]pyrimidine continues to expand, with several promising avenues for future investigation.

Medicinal Chemistry Developments

Ongoing research focuses on:

  • Enhanced Selectivity: Developing derivatives with improved selectivity for specific biological targets, reducing off-target effects.

  • Novel Therapeutic Applications: Exploring the potential of thieno[2,3-d]pyrimidine derivatives in emerging therapeutic areas such as immunomodulation and neurological disorders.

  • Combination Therapies: Investigating synergistic effects when used in combination with established therapeutic agents .

Synthetic Methodology Improvements

Areas of synthetic advancement include:

  • Green Chemistry Approaches: Developing more environmentally friendly synthesis methods with reduced waste and energy consumption.

  • Flow Chemistry Applications: Adapting the synthesis for continuous flow processes to improve efficiency and scalability.

  • Catalytic Methods: Exploring new catalytic systems for more selective functionalization of the thieno[2,3-d]pyrimidine scaffold.

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